4-Amino-3-bromo-6-fluoro-2-methylquinoline
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Overview
Description
4-Amino-3-bromo-6-fluoro-2-methylquinoline is a heterocyclic aromatic organic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of amino, bromo, and fluoro substituents on the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-6-fluoro-2-methylquinoline can be achieved through several synthetic routes. One common method involves the multi-step synthesis starting from 2-methylquinoline. The steps typically include:
Nitration: Introduction of a nitro group to the 2-methylquinoline.
Reduction: Conversion of the nitro group to an amino group.
Bromination: Introduction of a bromo group.
Fluorination: Introduction of a fluoro group.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-6-fluoro-2-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogens (bromo and fluoro), it can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Amino-3-bromo-6-fluoro-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-6-fluoro-2-methylquinoline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-fluoro-2-methylquinoline
- 4-Amino-6,8-difluoro-2-methylquinoline
- 4-Amino-6-methoxy-2-methylquinoline
- 4-Amino-6-bromo-2-methylquinoline
Uniqueness
4-Amino-3-bromo-6-fluoro-2-methylquinoline is unique due to the specific combination of substituents on the quinoline ring. The presence of both bromo and fluoro groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C10H8BrFN2 |
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Molecular Weight |
255.09 g/mol |
IUPAC Name |
3-bromo-6-fluoro-2-methylquinolin-4-amine |
InChI |
InChI=1S/C10H8BrFN2/c1-5-9(11)10(13)7-4-6(12)2-3-8(7)14-5/h2-4H,1H3,(H2,13,14) |
InChI Key |
XIYGNDZVEOGWOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)F)N)Br |
Origin of Product |
United States |
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